Section 1: Core Molecular Identity and Physicochemical Profile
Section 1: Core Molecular Identity and Physicochemical Profile
An In-depth Technical Guide to 2-(1H-Pyrazol-3-YL)ethanol for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-(1H-Pyrazol-3-YL)ethanol. The pyrazole scaffold is a cornerstone in modern pharmacology, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs targeting a wide array of diseases.[1] This document moves beyond basic data to provide actionable insights into the synthesis, characterization, reactivity, and strategic application of this valuable heterocyclic building block.
2-(1H-Pyrazol-3-YL)ethanol is a bifunctional molecule featuring a pyrazole ring, which provides a rigid, aromatic core capable of engaging in various non-covalent interactions, and a primary alcohol, which serves as a versatile functional handle for chemical modification. Understanding its fundamental properties is the first step in its effective application.
Chemical Structure and Identifiers
The structural arrangement of the pyrazole ring and the ethanol substituent dictates the molecule's reactivity and steric profile. The "3-YL" designation specifies the attachment point of the ethanol group on the five-membered ring relative to the nitrogen atoms.
Caption: General workflow for the synthesis of 2-(1H-Pyrazol-3-YL)ethanol.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for pyrazole synthesis. [2][3]Causality: Ethanol is chosen as the solvent due to its ability to dissolve both the polar hydrazine and the moderately polar enone precursor, and its suitable boiling point for reflux. Acetic acid is added in the second step to catalyze the dehydration of the intermediate pyrazoline to the aromatic pyrazole.
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Reaction Setup: To a solution of the appropriate 1,3-dicarbonyl precursor (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).
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Initial Reflux: Heat the reaction mixture to reflux for 3-4 hours. The initial reaction forms the non-aromatic pyrazoline intermediate. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Acid-Catalyzed Dehydration: After the initial reflux, cool the mixture slightly and add glacial acetic acid (2 mL/mmol). Continue to heat under reflux for an additional 3-4 hours. This step is crucial for the aromatization to the stable pyrazole ring.
-
Workup: After completion (monitored by TLC), cool the reaction mixture to room temperature and pour it over crushed ice with stirring.
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Isolation: Collect the resulting solid precipitate by vacuum filtration, washing with cold water.
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Purification: Dry the crude solid and purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-(1H-Pyrazol-3-YL)ethanol.
Section 3: Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the most powerful tool for confirming the structure. The spectrum will show distinct signals for the pyrazole ring protons and the ethanol sidechain protons. [4][5][6]
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¹H NMR (Expected Signals):
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Pyrazole CH (2H): Two distinct signals, likely doublets, in the aromatic region (δ 6.0-7.8 ppm). The exact chemical shifts and coupling constants depend on whether the tautomer is the 1H- or 2H- form in the given solvent.
-
-CH₂- (alpha to ring): A triplet around δ 2.7-3.0 ppm.
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-CH₂- (beta to ring): A triplet around δ 3.8-4.1 ppm, shifted downfield by the adjacent oxygen.
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-OH (1H): A broad singlet, chemical shift is variable and depends on concentration and solvent. Can be confirmed by D₂O exchange.
-
N-H (1H): A very broad singlet, often in the δ 10-13 ppm region, which may or may not be easily observable.
-
-
¹³C NMR (Expected Signals):
-
Pyrazole C (3C): Three signals in the aromatic/heteroaromatic region (δ 100-150 ppm).
-
-CH₂- (alpha to ring): Signal around δ 30-35 ppm.
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-CH₂- (beta to ring): Signal around δ 60-65 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. [7][8]
-
O-H Stretch: A very strong, broad band in the region of 3200-3500 cm⁻¹. This is characteristic of the hydrogen-bonded alcohol.
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N-H Stretch: A moderate, broad band around 3100-3300 cm⁻¹, often overlapping with the O-H stretch.
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C-H Stretch (sp²): Signals just above 3000 cm⁻¹ corresponding to the pyrazole ring C-H bonds.
-
C-H Stretch (sp³): Signals just below 3000 cm⁻¹ corresponding to the ethanol sidechain.
-
C=N and C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region, characteristic of the pyrazole ring.
-
C-O Stretch: A strong band in the 1050-1200 cm⁻¹ region, indicative of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. [2]
-
Expected Molecular Ion Peak (M⁺): m/z = 112.13. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 113.14 would be expected.
Section 4: Reactivity and Strategic Applications in Drug Design
The utility of 2-(1H-Pyrazol-3-YL)ethanol in drug discovery stems from its dual reactivity, allowing for its elaboration into more complex molecular architectures. [9][10]
Caption: Derivatization pathways for 2-(1H-Pyrazol-3-YL)ethanol in drug discovery.
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As a Nucleophilic Building Block: The primary alcohol is a potent nucleophile. It can be readily converted into esters, ethers, or oxidized to the corresponding aldehyde or carboxylic acid. This allows for the introduction of diverse side chains or linking the pyrazole core to other pharmacophores.
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As a Scaffold for N-Substitution: The pyrazole N-H proton is acidic and can be deprotonated with a suitable base. The resulting anion is nucleophilic and can be alkylated or arylated, providing a key vector for modifying the molecule's properties, such as solubility, metabolic stability, and target binding. This N1 position is frequently substituted in many pyrazole-based drugs. [1]* Role in Fragment-Based Drug Discovery (FBDD): With a low molecular weight and simple structure, this molecule is an ideal fragment for FBDD campaigns. It presents key hydrogen bond donors (N-H, O-H) and an acceptor (pyrazole nitrogen) to probe the binding pockets of protein targets. Hits can then be grown or linked using the synthetic handles described above.
Section 5: Safety and Handling
While a specific, comprehensive toxicology report for 2-(1H-Pyrazol-3-YL)ethanol is not widely published, safe handling practices should be based on data from structurally related pyrazoles and alcohols. [11][12][13]
-
General Hazards: Assumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation. [11][13]* Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust or aerosols. Keep away from heat and sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
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ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]
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